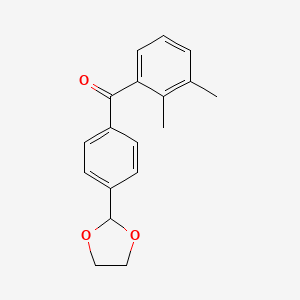

2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone

Description

Chemical Identity and Nomenclature

This compound represents a specialized benzophenone derivative characterized by its unique structural features that combine aromatic ketone functionality with protective group chemistry. The compound bears the systematic Chemical Abstracts Service registry number 898760-16-2 and possesses the molecular formula C₁₈H₁₈O₃, yielding a molecular weight of 282.33 grams per mole. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is (2,3-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone, which precisely describes the structural arrangement of its constituent functional groups.

The compound's nomenclature reflects its structural complexity, incorporating multiple distinct chemical moieties within a single molecular framework. The benzophenone core structure consists of two aromatic rings connected through a central carbonyl group, with the 2,3-dimethyl substitution pattern occurring on one phenyl ring and the 1,3-dioxolan-2-yl substituent positioned at the para location of the opposite phenyl ring. This structural arrangement creates a molecule with distinct electronic and steric properties that distinguish it from simpler benzophenone derivatives.

The dioxolane ring system present in this compound functions as a cyclic acetal, which serves as an effective protecting group for carbonyl functionality in synthetic organic chemistry. The five-membered ring contains two oxygen atoms positioned at the 1 and 3 positions, creating a stable heterocyclic structure that can be selectively removed under acidic conditions when required. The methyl substituents at the 2 and 3 positions of the benzophenone ring system introduce additional steric bulk and electronic effects that influence the compound's reactivity patterns and physical properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈O₃ |

| Molecular Weight | 282.33 g/mol |

| Chemical Abstracts Service Number | 898760-16-2 |

| Systematic Name | (2,3-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone |

| Boiling Point | 425°C (predicted) |

| Density | 1.149 g/cm³ (predicted) |

Historical Development and Discovery

The development of this compound emerged from the broader historical context of benzophenone chemistry and the evolution of protective group strategies in organic synthesis. Benzophenone derivatives have been extensively studied since the early twentieth century, with their photochemical properties and synthetic utility driving continued research interest. The incorporation of dioxolane protecting groups into benzophenone structures represents a more recent development that reflects advances in understanding both protective group chemistry and the design of multifunctional organic molecules.

The synthesis of benzophenone ethylene ketals, which encompasses the dioxolane-functionalized derivatives, has evolved significantly over the past several decades. Traditional methods for preparing these compounds involved prolonged refluxing conditions, typically requiring forty hours of heating with ethylene glycol and para-toluenesulfonic acid in toluene with azeotropic water removal. These lengthy synthetic procedures represented a significant limitation in the practical application of such compounds, driving research toward more efficient synthetic methodologies.

Microwave-assisted synthesis emerged as a revolutionary approach to the preparation of benzophenone ethylene ketals, including derivatives related to this compound. Research conducted by Lukács and colleagues demonstrated that microwave irradiation could dramatically reduce reaction times while achieving complete conversion and high yields. Under optimized microwave conditions using toluene as solvent with simultaneous water removal, benzophenone ketal formation could be accomplished within three hours rather than the traditional forty-hour timeframe.

The development of these synthetic methodologies has been driven by the growing recognition of benzophenone derivatives as valuable components in advanced materials and pharmaceutical applications. The ability to introduce dioxolane protecting groups into benzophenone structures has proven particularly valuable in synthetic sequences where selective protection and deprotection of carbonyl functionality is required. This has led to the development of specialized synthetic routes that can accommodate the unique structural requirements of compounds like this compound.

Significance in Organic and Polymer Chemistry

This compound occupies a position of considerable importance within the broader landscape of organic and polymer chemistry, serving multiple critical functions that extend well beyond its role as a simple synthetic intermediate. The compound's significance stems from its unique combination of structural features that enable diverse applications in photoinitiator systems, protective group chemistry, and advanced materials synthesis.

In the realm of photochemistry and photoinitiator applications, benzophenone derivatives have garnered substantial attention due to their exceptional photophysical properties and their ability to generate reactive species upon ultraviolet irradiation. The compound's benzophenone core functions as a classical phosphor with high intersystem crossing efficiency, making it particularly valuable for applications requiring thermally activated delayed fluorescent properties. This characteristic has positioned benzophenone-based compounds as compelling candidates for incorporation into organic light-emitting diode technologies, where their ability to convert triplet excitons into emissive singlet excitons through reverse intersystem crossing can lead to exceptionally high external quantum efficiencies.

The polymeric applications of benzophenone derivatives, including compounds structurally related to this compound, have demonstrated remarkable versatility in photopolymerization systems. Research has shown that polymeric photoinitiators containing benzophenone moieties can achieve superior performance compared to their monomeric counterparts when used in conjunction with coinitiator amines. The incorporation of benzophenone functionality into polymer backbones creates materials that exhibit enhanced photopolymerization efficiency while providing improved control over the polymerization process.

The compound's dioxolane protecting group functionality adds another dimension to its synthetic utility, particularly in complex multi-step synthetic sequences where selective protection and deprotection strategies are essential. The cyclic acetal structure of the dioxolane ring provides excellent stability under basic and neutral conditions while remaining readily removable under mildly acidic conditions. This selectivity makes dioxolane-protected benzophenones valuable intermediates in the synthesis of complex organic molecules where other functional groups must remain intact during synthetic manipulations.

| Application Area | Specific Function | Key Advantages |

|---|---|---|

| Photochemistry | Photoinitiator systems | High intersystem crossing efficiency |

| Polymer Science | Cross-linking agent | Enhanced polymerization control |

| Organic Synthesis | Protecting group intermediate | Selective protection/deprotection |

| Materials Science | Organic light-emitting diode components | High quantum efficiency potential |

| Pharmaceutical Chemistry | Synthetic intermediate | Versatile functionalization platform |

Research into dioxolane-functionalized aromatic compounds has revealed their particular utility in the synthesis of extended aromatic systems, including acenes and other polycyclic structures. The dioxolane protecting group strategy has proven essential in synthetic approaches to compounds such as hexacenes and heptacenes, where the protecting group allows for controlled synthetic manipulation while preventing unwanted side reactions. This application demonstrates the broader synthetic utility of dioxolane-functionalized benzophenones in accessing complex aromatic structures that would otherwise be difficult to prepare.

Properties

IUPAC Name |

(2,3-dimethylphenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O3/c1-12-4-3-5-16(13(12)2)17(19)14-6-8-15(9-7-14)18-20-10-11-21-18/h3-9,18H,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVZDYYYYEIDHTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)C2=CC=C(C=C2)C3OCCO3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645114 | |

| Record name | (2,3-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-16-2 | |

| Record name | Methanone, (2,3-dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898760-16-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,3-Dimethylphenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone typically involves the following steps:

Formation of the Benzophenone Core: The benzophenone core can be synthesized through the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Introduction of the 1,3-Dioxolane Ring: The 1,3-dioxolane ring is introduced via acetalization of the benzophenone with ethylene glycol in the presence of an acid catalyst like p-toluenesulfonic acid.

Methylation: The final step involves the methylation of the benzophenone core at the 2 and 3 positions using methyl iodide and a strong base such as sodium hydride.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

Reduction: Reduction of the carbonyl group in the benzophenone core can yield the corresponding alcohol.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Formation of 2,3-dimethyl-4’-(1,3-dioxolan-2-YL)benzoic acid.

Reduction: Formation of 2,3-dimethyl-4’-(1,3-dioxolan-2-YL)benzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used

Scientific Research Applications

2,3-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-4’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The specific pathways involved depend on the context of its application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Similarities and Differences

Key structural analogs include:

Key Observations :

Physicochemical Properties

- Solubility: The dioxolane ring enhances aqueous solubility compared to non-polar benzophenones like 3,4-dihydroxybenzophenone (logP ~2.5 vs. ~3.8) .

- Photoreactivity: Benzophenones with electron-donating groups (e.g., methyl) exhibit redshifted UV absorption, useful in photochemical cross-linking applications .

- Thermal Stability: Dimethyl substituents increase thermal stability compared to hydroxylated derivatives (e.g., 3,4-dihydroxybenzophenone decomposes at ~200°C vs. dimethyl analogs >250°C) .

Biological Activity

2,3-Dimethyl-4'-(1,3-dioxolan-2-YL)benzophenone (CAS Number: 898760-16-2) is a compound that has garnered attention due to its potential biological activities. This compound features a benzophenone structure combined with a 1,3-dioxolane moiety, which is known for its diverse applications in pharmaceuticals and materials science. The following sections will explore its biological activity, including antibacterial and antifungal properties, as well as relevant case studies and research findings.

The chemical formula of this compound is , with a molecular weight of approximately 282.34 g/mol. Key physical properties include:

| Property | Value |

|---|---|

| Density | 1.149 g/cm³ |

| Boiling Point | 425 °C |

| Flash Point | 202.6 °C |

| LogP | 3.579 |

| Purity | ≥97% |

Antibacterial and Antifungal Properties

Research has indicated that compounds containing the 1,3-dioxolane structure exhibit significant biological activity. A study evaluating various dioxolane derivatives reported that many of them demonstrated notable antibacterial and antifungal properties against common pathogens.

Table 1: Antibacterial Activity of Dioxolane Derivatives

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound 1 | Staphylococcus aureus | 625–1250 µg/mL |

| Compound 2 | Staphylococcus epidermidis | ≤625 µg/mL |

| Compound 3 | Enterococcus faecalis | 625 µg/mL |

| Compound 4 | Pseudomonas aeruginosa | ≤625 µg/mL |

| Compound 5 | Candida albicans | Significant activity |

In this study, it was found that most synthesized dioxolanes exhibited excellent antifungal activity against Candida albicans, while also showing varying degrees of antibacterial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

The mechanism by which these compounds exert their biological effects may be attributed to their ability to disrupt cellular processes in target organisms. The presence of the dioxolane ring enhances lipophilicity, allowing for better membrane penetration and interaction with bacterial cell walls or fungal membranes.

Study on Antifungal Activity

A notable study focused on the synthesis and biological evaluation of new dioxolane derivatives reported that the majority of tested compounds exhibited strong antifungal activity against C. albicans. The results emphasized the importance of structural modifications in enhancing biological activity .

Antioxidant Properties

In addition to antimicrobial properties, some derivatives of benzophenone have shown antioxidant activities. Research indicates that certain dioxolane-containing compounds can scavenge free radicals and exhibit protective effects against oxidative stress . This suggests potential therapeutic applications beyond antimicrobial use.

Q & A

Q. How does the 1,3-dioxolane substituent alter the compound’s biological activity compared to other benzophenones?

- Methodological Answer : The dioxolane group enhances metabolic stability by resisting cytochrome P450 oxidation. Test in vitro using liver microsomes (human/rat) and compare half-lives with unsubstituted benzophenone. Use molecular docking (AutoDock Vina) to assess binding affinity to nuclear receptors (e.g., estrogen receptor-α) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.